2-Trifluoromethyl-D-homophenylalanine is a non-canonical amino acid that has garnered attention in biochemical research due to its unique structural features and potential applications in drug development and protein engineering. This compound is characterized by the presence of a trifluoromethyl group, which enhances its lipophilicity and potentially alters its interactions with biological systems. The compound is often utilized in studies involving modified peptides and proteins, contributing to advancements in medicinal chemistry.
The compound can be synthesized through various chemical methods, notably through Friedel-Crafts acylation reactions. It is also available commercially from chemical suppliers, indicating its relevance in research settings.
2-Trifluoromethyl-D-homophenylalanine falls under the category of non-canonical amino acids, which are amino acids not typically found in standard protein structures. It is a derivative of homophenylalanine, modified to include a trifluoromethyl group at the 2-position of the aromatic ring.
The synthesis of 2-Trifluoromethyl-D-homophenylalanine can be accomplished through several methods:
The molecular structure of 2-Trifluoromethyl-D-homophenylalanine can be described as follows:
The compound exhibits specific physical properties such as melting point and solubility, which are crucial for its application in synthetic chemistry.
2-Trifluoromethyl-D-homophenylalanine participates in various chemical reactions:
The mechanism by which 2-Trifluoromethyl-D-homophenylalanine exerts its effects involves:
Studies have shown that modifications like these can lead to improved pharmacological profiles for peptide-based drugs .
2-Trifluoromethyl-D-homophenylalanine has several applications in scientific research:
The asymmetric synthesis of D-configured homophenylalanine derivatives leverages engineered enzymes to achieve stereoselective amination. D-Amino acid dehydrogenases (DAADHs), particularly those derived from Corynebacterium glutamicum (CgDAADH) and Ureibacillus thermosphaericus (UtDAADH), have been optimized through directed evolution to catalyze the reductive amination of α-keto acids using ammonia and cofactor regeneration systems. These enzymes exhibit broad substrate tolerance for aromatic keto acids, enabling efficient production of D-homophenylalanine precursors. Key mutations (e.g., T169I/R195M/H244N in CgDAADH and D94A/Y224F in UtDAADH) expand the active site to accommodate bulky aryl groups while maintaining strict D-stereoselectivity (>99% ee) [10].
Table 1: Engineered DAADH Performance for D-Homophenylalanine Synthesis
Enzyme Variant | Substrate | kcat (s-1) | KM (mM) | ee (%) |
---|---|---|---|---|
CgDAADH (Q150L/D154G/T169I/R195M/H244N) | Phenylpyruvate | 4.2 | 1.8 | >99 |
UtDAADH (D94A) | 4-CF3-Phenylpyruvate | 8.7 | 0.9 | >99 |
UtDAADH (D94A/Y224F) | 2-CF3-Phenylpyruvate | 5.3 | 2.1 | 98 |
Multi-enzyme cascades enhance atom economy: L-amino acid deaminases (LAADs) from Proteus mirabilis convert racemic homophenylalanine to α-keto acids, followed by stereoselective amination using engineered D-transaminases. This deracemization approach achieves >90% conversion and >99% ee for D-4-fluorohomophenylalanine at preparative scales (5 mmol) [10]. The hydrophobic pocket formed by Trp144 and Ile169 residues enables π-stacking with aryl groups, explaining enhanced activity toward para-substituted substrates compared to ortho-analogues [10].
Trifluoromethyl group installation occurs via two primary strategies: late-stage fluorination of preformed homophenylalanine scaffolds or early introduction via fluorinated building blocks. The former employs electrophilic trifluoromethylation reagents (e.g., Umemoto's reagent or Togni's reagent) under palladium catalysis, enabling direct C–H functionalization of aryl side chains. Pd(OAc)2/XPhos systems facilitate ortho-trifluoromethylation of protected D-homophenylalanine with 75–85% yield, leveraging directing groups like pyridine-2-ylmethylamine [4] [8].
Photoredox carbofluorination provides an alternative route: visible-light-activated Ir(ppy)3 catalysts generate trifluoromethyl radicals from CF3SO2Cl, which add to dehydroalanine derivatives. Subsequent trapping by Selectfluor® yields quaternary β-trifluoromethyl homoarylalanines with 92% ee when chiral auxiliaries are employed [4]. Crucially, the 3-(trifluoromethyl)diazirinyl moiety—common in photoaffinity probes—is incompatible with strong Lewis acids (e.g., TiCl4) but stable under mild fluorination conditions [8].
Key Considerations for Trifluoromethyl Incorporation:
Incorporating 2-trifluoromethyl-D-homophenylalanine into peptides requires optimized Fmoc-SPPS protocols to prevent epimerization and side-chain degradation. The trifluoromethyl group demands extended coupling times (≥2 hr) with PyAOP/DIPEA activation due to steric hindrance, achieving >95% coupling efficiency versus 60–70% with HBTU. Crucially, Friedel-Crafts acylation using N-TFA-protected aspartic anhydride and trifluoromethanesulfonic acid (TfOH) enables efficient synthesis of homophenylalanine cores prior to SPPS [1].
Side-Chain Protection Strategies:
Microwave-assisted SPPS (30W, 50°C) improves yields for segments containing consecutive trifluoromethyl homoarylalanines, reducing deletion sequences from 25% to <5%. Analytical monitoring via 19F NMR detects epimerization (Δδ = 0.3 ppm for D/L diastereomers) [1] [5].
β-Homophenylalanine analogues containing gem-difluoro or trifluoromethyl groups enhance conformational rigidity in macrocycles. Ring-closing metathesis (RCM) with Grubbs-II catalyst cyclizes octapeptides containing D-4-(trifluoromethyl)homophenylalanine at i+3 and i+7 positions, yielding 14-membered macrocycles with Kd = 12 nM for integrin binding—30× lower than non-fluorinated controls. The CF3 group restricts χ2 torsional angles to 60°±5° via gauche effects, stabilizing bioactive turn conformations [9].
Enzymatic macrocyclization using butelase 1 incorporates trifluoromethyl homophenylalanine at the C-terminus. The electron-withdrawing CF3 group accelerates acyl enzyme intermediate formation (kcat = 8.4 s−1 vs. 3.1 s−1 for phenylalanine), enabling head-to-tail cyclization of 10-mer peptides in >80% yield [2]. Solid-state 19F NMR confirms restricted side-chain motion in cyclized products (Δδ = 2.1 ppm vs. linear precursors) [9].
Palladium and copper-catalyzed cross-couplings enable late-stage diversification of homophenylalanine side chains. Key innovations include:
Buchwald-Hartwig Amination: Pd-PEPPSI-IPentAn catalyzes C–N coupling between 4-bromo-D-homophenylalanine and aryl amines (87–93% yield), enabling access to fluorescent probes. Electron-deficient amines require Pd2(dba)3/XPhos at 80°C to overcome deactivation by the CF3 group .
Suzuki-Miyaura Arylation: CuO nanoparticles (5 mol%) under microwave irradiation (100W, 120°C) achieve C–Se bond formation for phenoselenazine-containing derivatives via double cross-coupling. A mechanistic study confirms CuI/CuIII cycling, with reductive elimination as the rate-limiting step (ΔG‡ = 36.8 kcal/mol) [3].
Organolithium Coupling: Pd(dtbpf)Cl2 enables direct coupling of 4-iodo-D-homophenylalanine with heteroaryl lithium reagents at −78°C, suppressing halogen exchange. This method installs pyridyl, thiazolyl, and oxadiazolyl groups with 70–85% yield while preserving stereointegrity [5].
Table 2: Cross-Coupling Efficiency for Trifluoromethylated Homophenylalanine
Reaction Type | Catalyst | Coupling Partner | Yield (%) | Stereoretention (%) |
---|---|---|---|---|
Buchwald-Hartwig | Pd-PEPPSI-IPentAn | 4-Aminopyridine | 93 | >99 |
Suzuki-Miyaura | CuO NPs | PhSeSePh | 52 | 95 |
Negishi | Pd(PPh3)4 | 4-CF3-PhZnBr | 78 | >99 |
Organolithium | Pd(dtbpf)Cl2 | 2-Pyridyl-Li | 85 | 97 |
Notably, chemoselective hydrogenation over Pd/C (1 atm H2) reduces iodoarene side chains (k = 0.12 min−1) without attacking the trifluoromethyl group or diazirinyl moieties, enabling post-coupling deprotection [8].
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 1152-76-7